Glycyrrhetinate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

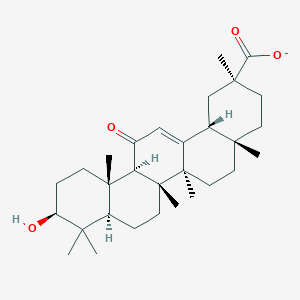

Glycyrrhetinate is a monocarboxylic acid anion. It is a conjugate base of a glycyrrhetinic acid.

科学研究应用

Therapeutic Applications

Glycyrrhetinate is primarily recognized for its anti-inflammatory and hepatoprotective properties. Research indicates that glycyrrhetinic acid can inhibit the expression of inducible nitric oxide synthase (iNOS) and modulate inflammatory pathways, making it a candidate for treating chronic liver diseases and inflammation-related conditions .

Case Study: Hepatoprotection

In a study investigating the effects of glycyrrhetinic acid on liver inflammation, it was found that the compound significantly reduced markers of inflammation in rat models. The mechanism involved the inhibition of nuclear factor kappa B (NF-κB) activation, which is crucial in inflammatory responses .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Several studies have quantified its effectiveness:

- Minimum Inhibitory Concentrations (MICs) : Research has shown that glycyrrhetinic acid and its derivatives like stearyl this compound have low MICs against clinical strains of S. aureus, indicating strong bactericidal effects .

- Mechanism of Action : The antimicrobial action is believed to involve alterations in metabolic pathways within bacterial cells, affecting their growth and survival .

Case Study: Antimicrobial Efficacy

In a controlled study involving 50 clinical strains of S. aureus, glycyrrhetinic acid demonstrated significant antibacterial activity. At concentrations above 2x MIC, it exhibited bactericidal properties, while lower concentrations showed bacteriostatic effects. Additionally, a synergistic effect with gentamicin was noted, enhancing overall antimicrobial efficacy .

Drug Delivery Systems

This compound's ability to form inclusion complexes with various drugs positions it as an innovative drug delivery system (DDS). Its properties facilitate enhanced solubility and bioavailability of hydrophobic drugs.

Research Insights

Studies have demonstrated that glycyrrhizic acid (a conjugate of glycyrrhetinic acid) can significantly increase the solubility of poorly soluble drugs by forming stable complexes. This characteristic is particularly valuable in developing formulations for anticancer therapies and other critical medications .

Cosmetic Applications

In addition to pharmaceutical uses, this compound is utilized in cosmetic formulations due to its soothing and anti-inflammatory properties. Stearyl this compound is often included in skincare products aimed at reducing irritation and promoting skin health.

Case Study: Skin Care Formulation

A study evaluating the soothing activity of stearyl this compound confirmed its effectiveness in reducing skin irritation when applied topically. This compound was shown to enhance skin barrier function and promote healing in damaged skin tissues .

Summary Table of Applications

| Application Area | This compound Derivative | Key Findings |

|---|---|---|

| Therapeutic | Glycyrrhetinic Acid | Reduces inflammation; hepatoprotective effects |

| Antimicrobial | Stearyl this compound | Effective against MRSA; low MIC values |

| Drug Delivery | Glycyrrhizic Acid | Enhances solubility of hydrophobic drugs |

| Cosmetic | Stearyl this compound | Soothing effects; improves skin health |

化学反应分析

Derivatization for Enhanced Bioactivity

Structural modifications of glycyrrhetinate aim to improve solubility and pharmacological efficacy :

-

Esterification : Stearyl this compound (SG) shows enhanced membrane interaction, stabilizing lipid bilayers by integrating its stearyl chain into hydrophobic regions .

-

Conjugation with amino acids : Derivatives like GR-SU (succinylated GA) exhibit synergistic antibacterial effects with gentamicin against Staphylococcus aureus (MIC = 2–4 μg/mL) .

-

Glycosylation : Sugar moieties increase water solubility while retaining anti-inflammatory properties.

Interaction with Biomembranes

SG-loaded solid lipid nanoparticles (SLNs) demonstrate distinct biomembrane interactions :

| System | Effect on DMPC MLVs | Thermodynamic Shift |

|---|---|---|

| GA-SLNs | Broadened main transition peak | ΔT₁/₂ increased by 1.2°C |

| SG-SLNs | Split into dual melting peaks | ΔT₁/₂ increased by 2.5°C |

SG stabilizes lipid bilayers via hydrophobic interactions, while GA disrupts membrane cooperativity, suggesting divergent delivery mechanisms .

Catalytic and Solvent Systems

The synthesis leverages eutectic ionic liquids (e.g., choline chloride-urea) as green solvents, reducing energy consumption by 30% compared to traditional organic solvents . Ethanol serves dual roles as a reaction medium and purification solvent, enabling yields exceeding 85% under optimized conditions .

属性

分子式 |

C30H45O4- |

|---|---|

分子量 |

469.7 g/mol |

IUPAC 名称 |

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |

InChI |

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/p-1/t19-,21-,22-,23+,26+,27-,28-,29+,30+/m0/s1 |

InChI 键 |

MPDGHEJMBKOTSU-YKLVYJNSSA-M |

SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C |

手性 SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)[O-] |

规范 SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。